Hydroxymethyl Position: 2-yl vs. 3-yl Isomer
The target compound features a hydroxymethyl group at the 2-position of the pyrrolidine ring, creating a stereogenic center adjacent to the nitrogen atom. This contrasts directly with the 3-yl regioisomer, (1-(2-chloropyrimidin-4-yl)pyrrolidin-3-yl)methanol (CAS 1261234-21-2), where the hydroxymethyl group is located at the 3-position . The 2-yl substitution pattern creates a distinct chiral environment and influences the conformational flexibility of the pyrrolidine ring, which can significantly impact the binding affinity to biological targets such as kinases, as demonstrated in related pyrrolidine-based kinase inhibitor patents [1].
| Evidence Dimension | Hydroxymethyl position on pyrrolidine |
|---|---|
| Target Compound Data | 2-yl (adjacent to nitrogen) |
| Comparator Or Baseline | 3-yl (beta to nitrogen, CAS 1261234-21-2) |
| Quantified Difference | Regioisomeric shift; creates distinct chiral center location |
| Conditions | Structural comparison |
Why This Matters
The 2-yl substitution provides a unique chiral scaffold for stereospecific interactions in target binding, a feature absent in the 3-yl isomer.
- [1] Boehringer Ingelheim International GmbH. (2015). Pyrimidine-substituted pyrrolidine derivatives, pharmaceutical compositions and uses thereof. US Patent 8,962,641. https://patents.google.com/patent/US8962641B2/en View Source
